

Solubility of 2-Methylvaleric acid in water and organic solvents

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Compound of Interest

Compound Name: 2-Methylvaleric acid

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Solubility Profile of 2-Methylvaleric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **2-methylvaleric acid** in water and various organic solvents. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physical properties for formulation, synthesis, and analytical applications.

Introduction to 2-Methylvaleric Acid

2-Methylvaleric acid, also known as 2-methylpentanoic acid, is a branched-chain carboxylic acid with the chemical formula $C_6H_{12}O_2$. Its structure, consisting of a five-carbon chain with a methyl group at the alpha position, imparts specific solubility characteristics that are crucial for its handling and application in various chemical and pharmaceutical processes. This guide summarizes available quantitative and qualitative solubility data, outlines relevant experimental protocols for solubility determination, and provides a visual representation of its solubility profile.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for **2-methylvaleric acid** in water and selected organic solvents.

Solvent	Chemical Class	Temperature (°C)	Solubility
Water	Polar Protic	Not Specified	13 g/L[1][2]
Water	Polar Protic	20	15 g/L (15,000 mg/L) [3]
Ethanol (95%)	Polar Protic	Not Specified	Miscible (1 mL in 1 mL)[4]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Not Specified	100 mg/mL[5]

Qualitative Solubility Data

For many organic solvents, precise quantitative data for **2-methylvaleric acid** is not readily available in the literature. The following table provides qualitative descriptions of its solubility.

Solvent/Solvent Class	Chemical Class	Solubility Description
Polar Organic Solvents	-	"Mingles with"[6]
Ether	Ether	Readily Soluble
Chloroform	Halogenated Hydrocarbon	Readily Soluble
Tetrahydrofuran (THF)	Ether	Enhanced Solubility[6]
Ethyl Acetate	Ester	Enhanced Solubility[6], Slightly Soluble[7]
Toluene	Aromatic Hydrocarbon	Generally Soluble[8]
Non-polar Solvents	-	Expected to have limited solubility[9]

Note: The conflicting reports for ethyl acetate may be due to differences in experimental conditions or definitions of "enhanced" versus "slightly" soluble.

Experimental Protocols for Solubility Determination

While specific experimental protocols used to determine the solubility of **2-methylvaleric acid** are not detailed in the available literature, the following are standard and widely accepted methodologies suitable for this type of compound.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid or liquid solute (**2-methylvaleric acid**) is added to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. After reaching equilibrium, the saturated solution is separated from the excess solute by filtration or centrifugation, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Detailed Methodology:

- **Preparation:** Add an excess amount of **2-methylvaleric acid** to a vial containing a known volume of the desired solvent (e.g., water, ethanol, etc.).
- **Equilibration:** Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the samples to stand to let the undissolved solute settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For more rigorous separation, the supernatant can be filtered through a syringe filter (e.g., 0.22 μm PTFE for organic solvents or PVDF for aqueous solutions).
- **Quantification:** Analyze the concentration of **2-methylvaleric acid** in the filtered supernatant. Common analytical techniques for carboxylic acids include:
 - **High-Performance Liquid Chromatography (HPLC):** A robust method for accurate quantification. A calibration curve is prepared using standard solutions of **2-methylvaleric acid** of known concentrations.

- Gas Chromatography (GC): Suitable for volatile compounds. Derivatization may be necessary to improve volatility and peak shape.
- Titration: The acidic nature of the carboxyl group allows for quantification via acid-base titration with a standardized base (e.g., NaOH).

Potentiometric Titration

Potentiometric titration is a useful method for determining the solubility of ionizable compounds like carboxylic acids, as it can also provide information on the pKa.

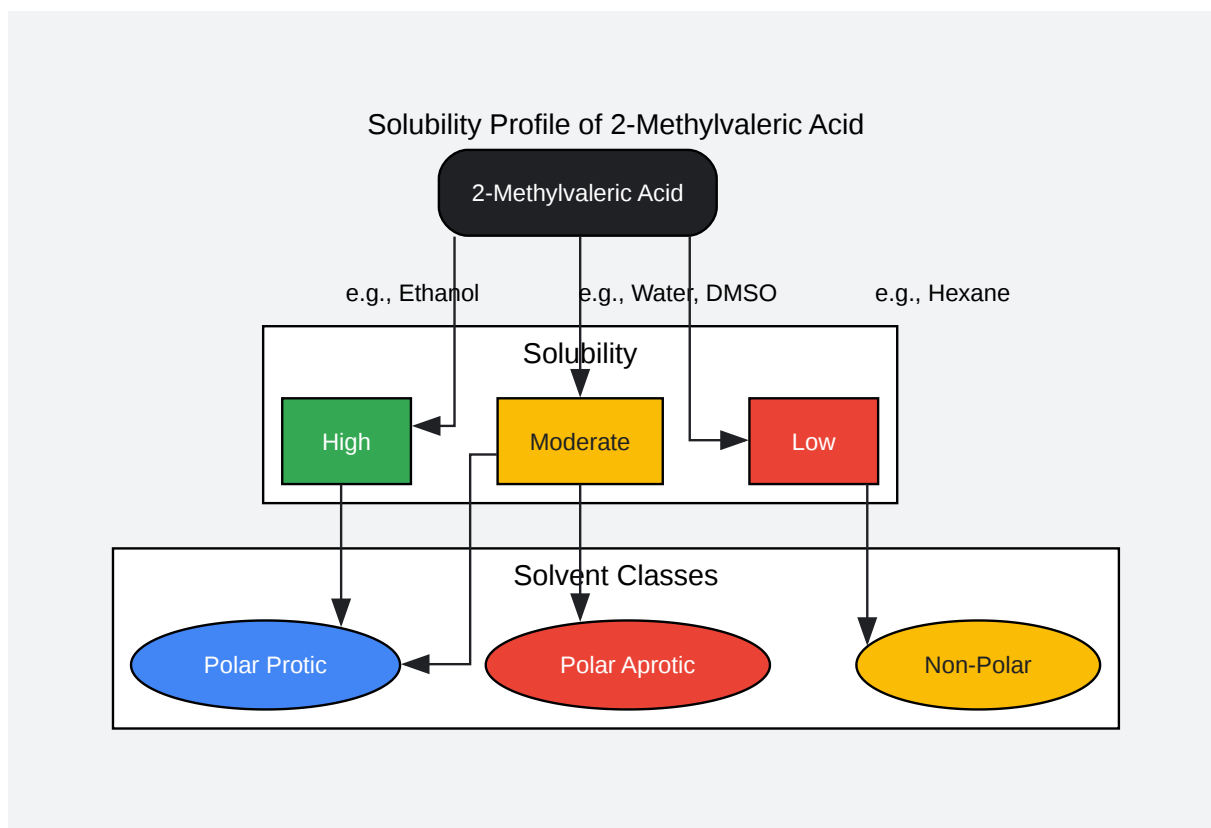
Principle: The method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. For a carboxylic acid, a known amount of the compound is dissolved in a solvent (often a co-solvent system if sparingly soluble in water) and titrated with a standardized solution of a strong base (e.g., NaOH). The solubility can be determined from the titration curve by analyzing the point at which the compound starts to precipitate or by using specific calculation models that relate pH, pKa, and solubility.

Detailed Methodology:

- **Sample Preparation:** Prepare a solution of **2-methylvaleric acid** in the solvent of interest. If the solubility is very low, a co-solvent system (e.g., water-ethanol mixture) might be used initially.
- **Titration Setup:** Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution. The titrant (standardized NaOH solution) is added incrementally using a precise burette.
- **Titration Process:** Add the titrant in small, known volumes, and record the pH after each addition, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The equivalence point can be determined from the inflection point of the titration curve. The intrinsic solubility can be calculated from the pH at which precipitation begins, which is often observed as a deviation or instability in the pH readings.

Visualization of Solubility Profile

The following diagram illustrates the general solubility characteristics of **2-methylvaleric acid** based on solvent polarity.



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Caption: Logical relationship of **2-Methylvaleric acid** solubility.

Conclusion

2-Methylvaleric acid exhibits moderate solubility in water and high solubility in polar organic solvents such as ethanol and DMSO. Its amphiphilic nature, arising from the polar carboxylic acid head and the nonpolar alkyl chain, governs its solubility profile. For applications requiring high concentrations, polar protic solvents are generally suitable. In contrast, its solubility in non-polar solvents is limited. For precise solubility determination, the shake-flask method followed by a suitable analytical quantification technique is recommended. The information presented in this guide serves as a valuable resource for scientists and researchers in making informed decisions regarding solvent selection and experimental design involving **2-methylvaleric acid**.

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